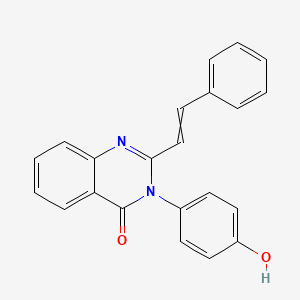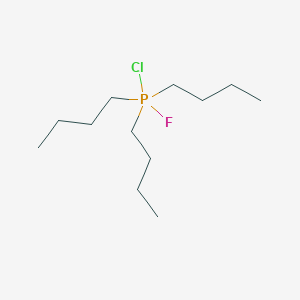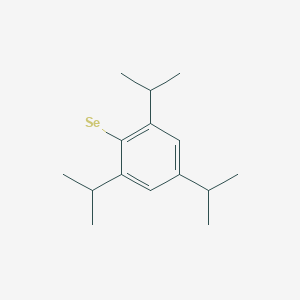
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a chemical compound that belongs to the class of thiazolium salts It is characterized by the presence of an iodomethyl group attached to the thiazolium ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with iodomethane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylthiazole+iodomethane→2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions.
Addition Reactions: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(Azidomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide, while oxidation with hydrogen peroxide produces the corresponding sulfoxide.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with nucleophilic sites in biological molecules. The iodomethyl group can form covalent bonds with nucleophiles such as thiols and amines, leading to the modification of proteins and other biomolecules. This interaction can disrupt normal cellular functions and result in biological effects such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodomethane (Methyl Iodide): A simple alkyl halide used in organic synthesis.
3,4-Dimethylthiazole: The parent compound without the iodomethyl group.
Thiazolium Salts: A class of compounds with similar structural features but different substituents.
Uniqueness
2-(Iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to the presence of both the iodomethyl group and the thiazolium ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113925-43-2 |
|---|---|
Molekularformel |
C6H9I2NS |
Molekulargewicht |
381.02 g/mol |
IUPAC-Name |
2-(iodomethyl)-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C6H9INS.HI/c1-5-4-9-6(3-7)8(5)2;/h4H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BPOGPJVJUALRSK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CSC(=[N+]1C)CI.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


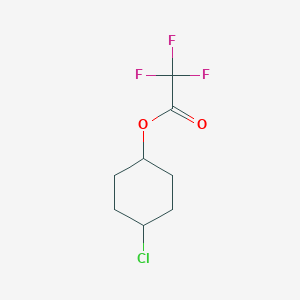
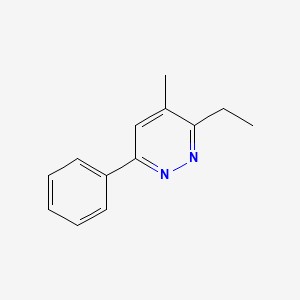
![(Dibenzo[b,d]thiophen-2-yl)methanethiol](/img/structure/B14292837.png)
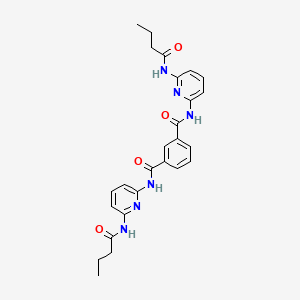
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)




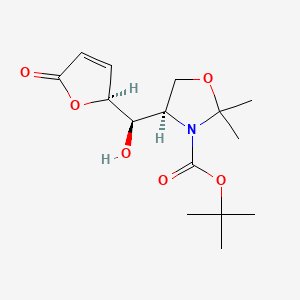
![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
